

Hpk1-IN-8: A Technical Guide for Basic Immunology Research

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Compound of Interest

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This guide provides an in-depth overview of **Hpk1-IN-8**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for its application in basic immunology research. This document details the mechanism of action of HPK1, the immunological consequences of its inhibition, quantitative data on various HPK1 inhibitors, and detailed protocols for key in vitro experiments.

Introduction to HPK1 in Immunology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.^[1] It functions as a critical negative regulator of adaptive immunity, primarily by attenuating T-cell receptor (TCR) and B-cell receptor (BCR) signaling.^{[2][3]}

Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.^[1] Activated HPK1 then phosphorylates key downstream targets, most notably the adapter protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.^{[4][5][6]} This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.^{[5][7]} The destabilization of the TCR signaling complex ultimately dampens T-cell activation, proliferation, and cytokine production.^{[1][5]}

Given its role as an intracellular immune checkpoint, pharmacological inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity and has garnered significant interest in the field of immuno-oncology.[\[8\]](#)[\[9\]](#)

Hpk1-IN-8 and Other HPK1 Inhibitors

Hpk1-IN-8 is characterized as an allosteric and inactive conformation-selective inhibitor of full-length HPK1. While specific quantitative data for **Hpk1-IN-8** is not extensively available in the public domain, this guide compiles data from various potent and selective HPK1 inhibitors to provide a comparative landscape.

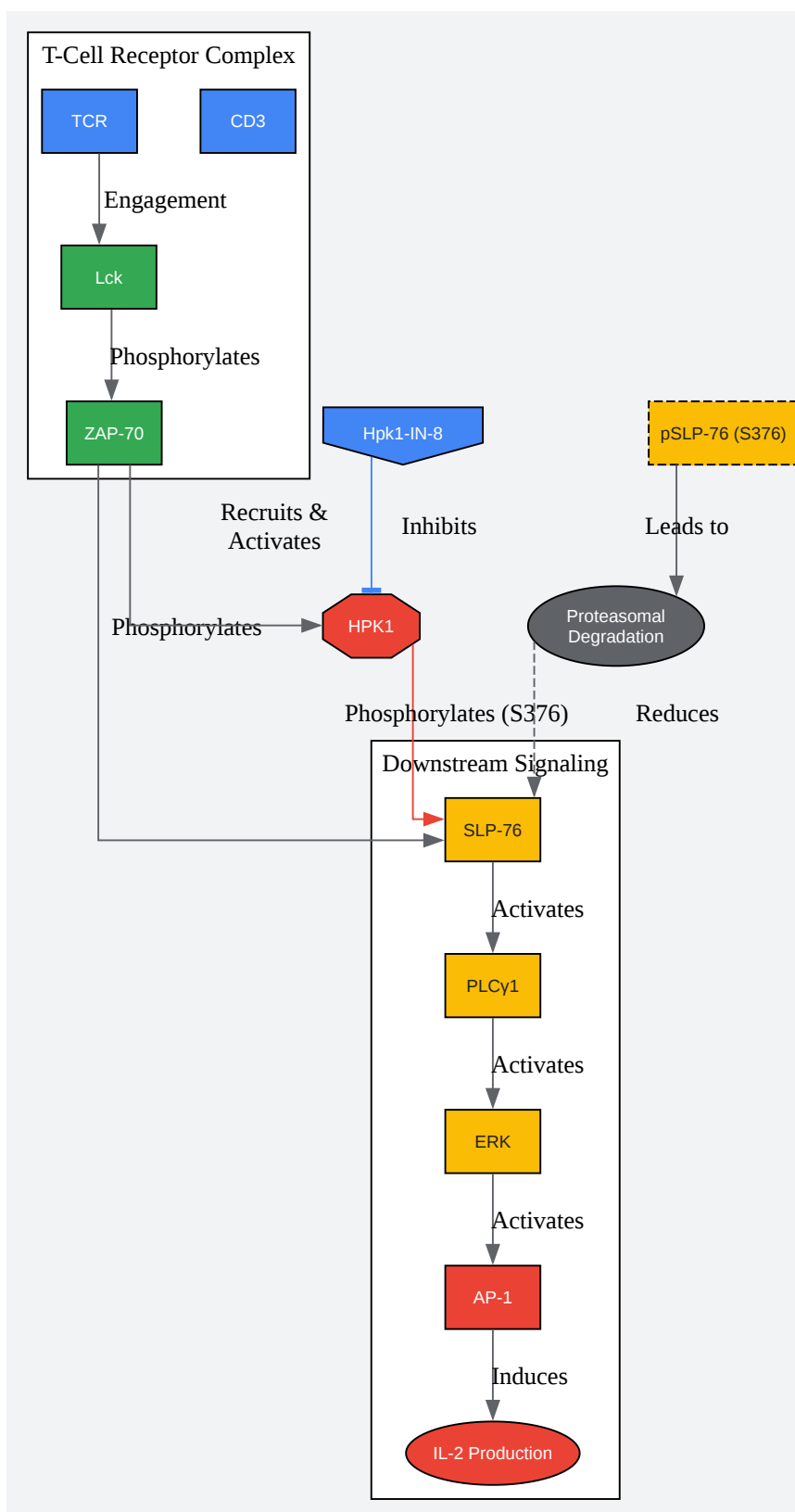
Quantitative Data on HPK1 Inhibitors

The following tables summarize key quantitative data for several well-characterized HPK1 inhibitors. This data is essential for designing experiments and interpreting results.

Inhibitor	Target	Assay Type	IC50 / EC50	Reference
Compound [I]	HPK1	Biochemical	0.2 nM	[1]
Jurkat pSLP76(S376)	Cellular	3 nM	[1]	
Primary T-cell IL-2 production	Functional	1.5 nM	[1]	
GNE-1858	HPK1	Biochemical	1.9 nM	[10]
Compound K	HPK1	Biochemical	2.6 nM	[11]
A-745	HPK1	Cellular Kinase Binding	Potent & Selective	[12] [13]
ISR-05	HPK1	Biochemical	24.2 ± 5.07 µM	[14]
ISR-03	HPK1	Biochemical	43.9 ± 0.134 µM	[14]
M074-2865	HPK1	Biochemical	2.93 ± 0.09 µM	[10]

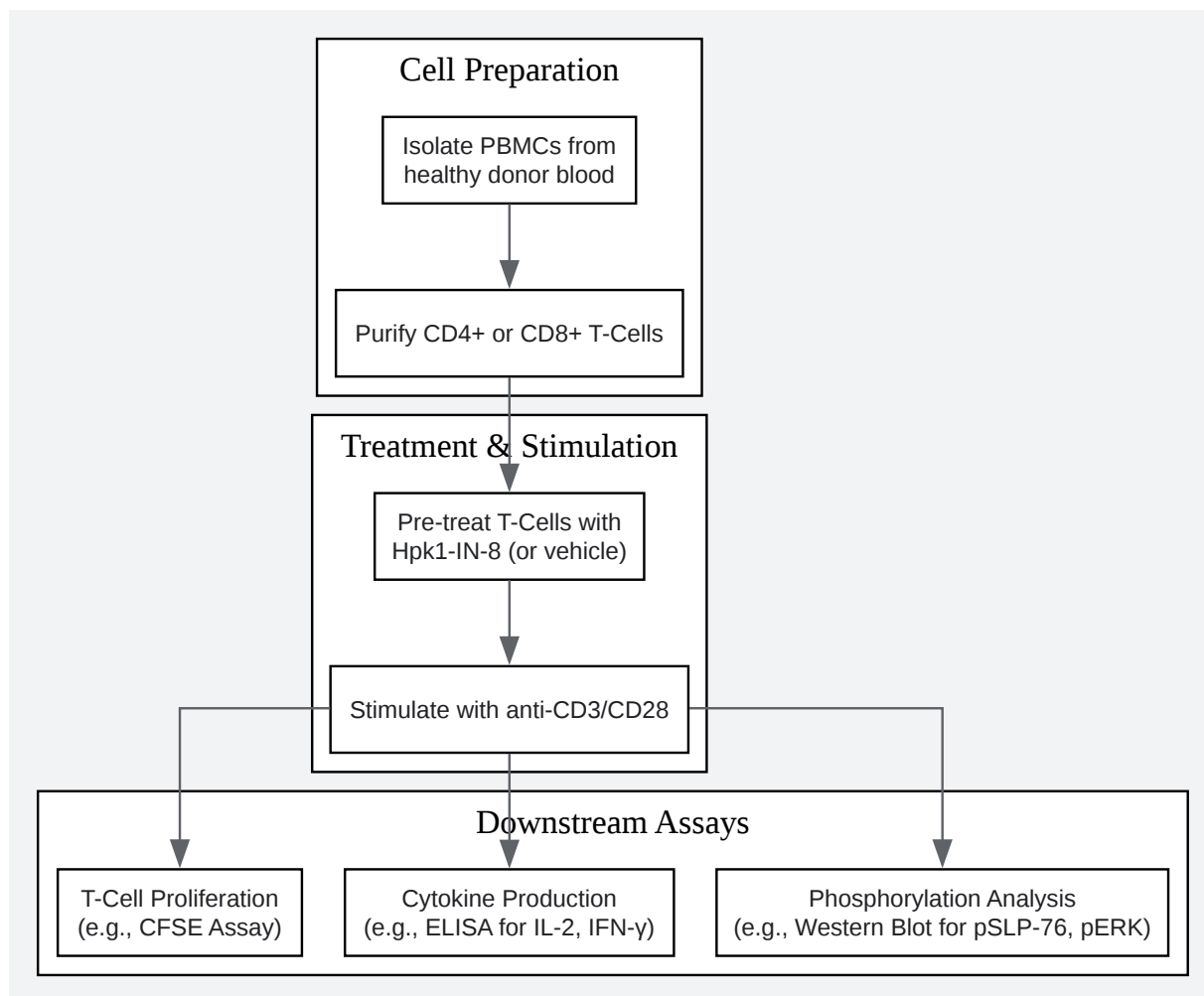
Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the HPK1 signaling pathway and a general workflow for assessing HPK1 inhibitor activity.



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Figure 1: HPK1 Signaling Pathway in T-Cell Activation.



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Figure 2: General Experimental Workflow for Assessing HPK1 Inhibitor Activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of HPK1 inhibitors. These protocols can be adapted for use with **Hpk1-IN-8**.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay determines the direct inhibitory effect of a compound on HPK1 enzymatic activity.

Materials:

- Recombinant active HPK1 enzyme
- Myelin Basic Protein (MBP) or SLP-76 as substrate
- ATP
- Kinase Buffer
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compound (e.g., **Hpk1-IN-8**) dissolved in DMSO
- 384-well plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add 1 µl of the test compound dilution or DMSO (for control).
- Add 2 µl of HPK1 enzyme diluted in kinase buffer.
- Add 2 µl of a substrate/ATP mixture.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Record luminescence using a plate reader.
- Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.^[1]

Jurkat Cell pSLP-76 (Ser376) Cellular Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Materials:

- Jurkat T-cells
- RPMI-1640 medium with 10% FBS
- Anti-human CD3 (OKT3) and anti-human CD28 antibodies
- Test compound (e.g., **Hpk1-IN-8**) dissolved in DMSO
- Lysis buffer
- pSLP-76 (Ser376) specific ELISA kit or antibodies for Western blotting
- 96-well plates

Procedure:

- Seed Jurkat cells in a 96-well plate.
- Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
- Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes.[\[4\]](#)[\[15\]](#)
- Lyse the cells and collect the lysates.
- Quantify the levels of pSLP-76 (Ser376) using a specific ELISA kit according to the manufacturer's instructions.[\[16\]](#)
- Alternatively, analyze the lysates by Western blotting using antibodies specific for pSLP-76 (Ser376) and total SLP-76.[\[4\]](#)[\[15\]](#)
- Determine the IC50 value based on the reduction of the pSLP-76 signal.

Primary Human T-Cell Proliferation Assay (CFSE-based)

This assay assesses the effect of HPK1 inhibition on the proliferative capacity of primary T-cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ or CD8+ T-cell isolation kit
- RPMI-1640 medium with 10% human serum
- Carboxyfluorescein succinimidyl ester (CFSE)
- Anti-human CD3 and anti-human CD28 antibodies (plate-bound)
- Test compound (e.g., **Hpk1-IN-8**) dissolved in DMSO
- 96-well flat-bottom plates
- Flow cytometer

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Purify CD4+ or CD8+ T-cells using a negative selection kit.[\[14\]](#)
- Label the purified T-cells with CFSE according to the manufacturer's protocol.[\[9\]](#)[\[14\]](#)[\[17\]](#)
- Coat a 96-well plate with anti-CD3 antibody.
- Seed the CFSE-labeled T-cells in the antibody-coated plate.
- Add soluble anti-CD28 antibody and serial dilutions of the test compound or DMSO.
- Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.[\[14\]](#)
- Harvest the cells and analyze by flow cytometry.

- Gate on the T-cell population and measure the dilution of CFSE fluorescence, which is indicative of cell division.

Cytokine Production Assay (ELISA)

This assay quantifies the production of key T-cell effector cytokines, such as IL-2 and IFN- γ , following HPK1 inhibition.

Materials:

- Primary human T-cells or Jurkat cells
- RPMI-1640 medium with 10% FBS
- Anti-human CD3 and anti-human CD28 antibodies (plate-bound)
- Test compound (e.g., **Hpk1-IN-8**) dissolved in DMSO
- 96-well plates
- Human IL-2 and IFN- γ ELISA kits

Procedure:

- Isolate and purify primary human T-cells as described in the proliferation assay protocol.
- Seed the T-cells in a 96-well plate coated with anti-CD3 antibody.
- Add soluble anti-CD28 antibody and serial dilutions of the test compound or DMSO.
- Incubate the cells for 24-72 hours.[\[4\]](#)[\[14\]](#)
- Collect the cell culture supernatants.
- Measure the concentration of IL-2 and IFN- γ in the supernatants using specific ELISA kits according to the manufacturer's instructions.[\[11\]](#)
- Calculate the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal increase in cytokine production.

Western Blotting for Phosphorylated ERK (pERK)

This assay measures the activation of the downstream MAPK signaling pathway by detecting the phosphorylation of ERK.

Materials:

- Jurkat cells or primary T-cells
- Stimulation and lysis reagents as described in the pSLP-76 assay
- SDS-PAGE gels and blotting apparatus
- PVDF membrane
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Prepare cell lysates from stimulated and inhibitor-treated cells as described previously.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[\[2\]](#)
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an anti-total ERK1/2 antibody to ensure equal protein loading.[\[2\]](#)[\[13\]](#)
- Quantify the band intensities to determine the relative increase in ERK phosphorylation.

Conclusion

Hpk1-IN-8 and other potent HPK1 inhibitors represent valuable tools for basic immunology research. By attenuating the negative regulatory function of HPK1, these small molecules can be used to probe the intricacies of T-cell activation, differentiation, and effector function. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of HPK1 in immune regulation and its potential as a therapeutic target.

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